molecular formula C8H11ClF2O2S B2590677 (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride CAS No. 2248293-31-2

(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride

Cat. No. B2590677
M. Wt: 244.68
InChI Key: SJLMEGDRSYMSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Purity : 95% .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, including sulfonamides synthesized with sulfonyl chlorides, have shown promising applications as topical intraocular pressure-lowering agents. These compounds demonstrate significant inhibitory activity towards carbonic anhydrase isozymes, suggesting potential use in developing novel antiglaucoma drugs (A. Scozzafava et al., 2000).

Analytical Chemistry Applications

Sulfonyl chlorides, including variants similar in reactivity to "(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride," have been employed for the identification of oxygen, nitrogen, and sulfur functional groups by fluorine-19 nuclear magnetic resonance (NMR) spectrometry. This demonstrates their utility in detailed organic structural analysis (F. Shue & T. Yen, 1982).

Versatile Protecting and Activating Group for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related sulfonyl chloride compound, has been used as a versatile sulfonating agent for amines, indicating the potential of "(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride" in synthetic organic chemistry for amine protection and activation (Izumi Sakamoto et al., 2006).

Environmental Impact of Fluorinated Compounds

Research into the environmental behaviors of fluorinated compounds, including polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS), highlights the importance of understanding the environmental impact and degradation pathways of fluorinated sulfonyl chlorides (Ting Ruan et al., 2015).

Synthesis and NMR Studies

Fluorinated sulfonyl chlorides have been integral in the synthesis and structural analysis of various organic compounds, including DNA enzymes, through solvolytic reactions and NMR studies. This underscores their role in advanced biochemical research and drug development (Yun-Jeong Choi et al., 2000).

Safety And Hazards

  • Hazard Statements : It is classified as hazardous (H227, H302, H314, H335) .

properties

IUPAC Name

(2,2-difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2O2S/c9-14(12,13)4-6-1-2-7(3-6)5-8(7,10)11/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLMEGDRSYMSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CS(=O)(=O)Cl)CC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride

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